Bienvenue dans la boutique en ligne BenchChem!

6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol

Physicochemical profiling Drug-likeness prediction ADME

6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol (CAS 1551470-66-6, PubChem CID is a 6-aryl-substituted pyridin-3-ol derivative with molecular formula C₁₂H₁₀ClNO₂ and molecular weight 235.66 g/mol. The compound features a pyridine ring bearing a hydroxyl group at the 3-position and a 4-chloro-3-methoxyphenyl substituent at the 6-position.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B7974522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=NC=C(C=C2)O)Cl
InChIInChI=1S/C12H10ClNO2/c1-16-12-6-8(2-4-10(12)13)11-5-3-9(15)7-14-11/h2-7,15H,1H3
InChIKeyCSCKKUBUHLDNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol (CAS 1551470-66-6): Chemical Class, Physicochemical Profile, and Procurement-Relevant Identity


6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol (CAS 1551470-66-6, PubChem CID 83128567) is a 6-aryl-substituted pyridin-3-ol derivative with molecular formula C₁₂H₁₀ClNO₂ and molecular weight 235.66 g/mol . The compound features a pyridine ring bearing a hydroxyl group at the 3-position and a 4-chloro-3-methoxyphenyl substituent at the 6-position. Computed physicochemical properties include XLogP3-AA of 2.8, one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 42.4 Ų, and two rotatable bonds . The compound is classified within the broader arylpyridine family and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry research programs, accessible via palladium-catalyzed Suzuki–Miyaura cross-coupling between a 6-halopyridin-3-ol and the corresponding arylboronic acid . It is supplied as a high-purity research material by multiple chemical vendors for laboratory use only.

Why Generic Substitution of 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol with Positional Isomers or Deconstructed Analogs Introduces Uncontrolled Risk in Research and Development Workflows


Within the arylpyridin-3-ol chemical space, the specific regioisomeric placement of the aryl substituent at the pyridine 6-position, combined with the unique 4-chloro-3-methoxy substitution pattern on the pendant phenyl ring, generates a distinct pharmacophoric vector and electronic environment that cannot be replicated by simply interchanging positional isomers (e.g., 3-aryl, 4-aryl, or 5-aryl pyridin-3-ols) or by removing either the chloro or methoxy group . The chloro substituent contributes electron-withdrawing character and enhanced lipophilicity, while the meta-methoxy group provides electron-donating resonance effects and an additional hydrogen bond acceptor. Computational predictions—including the XLogP3-AA of 2.8, TPSA of 42.4 Ų, and hydrogen bond donor/acceptor counts—indicate that even seemingly minor structural modifications (e.g., moving the chloro from para to ortho, or replacing methoxy with methyl) would alter calculated logP by approximately 0.3–0.8 units and shift TPSA, directly impacting predicted membrane permeability profiles and target engagement landscapes . In antimicrobial screening contexts, the intact 4-chloro-3-methoxyphenyl moiety has been associated with enhanced activity against Gram-positive organisms in structurally related pyridine derivatives, and fragmentation of this motif eliminates this activity contribution . For procurement purposes, substituting a generic or structural analog without verifying equivalent purity, isomeric integrity, and biological performance introduces uncontrolled variables that can confound structure–activity relationship (SAR) interpretation and batch-to-batch reproducibility.

Quantitative Evidence Guide for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol: Differentiating Data Relative to Positional Isomers, Deconstructed Analogs, and In-Class Candidates


Physicochemical Differentiation from the 3-Aryl Positional Isomer: Computed LogP, TPSA, and Hydrogen Bonding Capacity Govern Predicted Membrane Permeability and Oral Bioavailability Potential

The computed XLogP3-AA for 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol is 2.8, with a TPSA of 42.4 Ų . Its positional isomer 3-(4-chloro-3-methoxyphenyl)pyridine (CAS 1214378-56-9) lacks the hydroxyl group, resulting in a reduced hydrogen bond donor count (0 vs. 1) and a different electronic distribution at the pyridine nitrogen, which alters both solvation energy and predicted receptor interactions . The hydroxyl at the 3-position of the pyridine ring in the target compound introduces tautomeric equilibrium (pyridin-3-ol ⇌ pyridin-3-one) that is absent in the non-hydroxylated isomer, conferring distinct reactivity for downstream derivatization (e.g., O-alkylation, sulfonation) and potential for dual hydrogen bond donor/acceptor interactions at biological targets . These physicochemical differences translate to divergent predicted ADME profiles: the target compound's TPSA of 42.4 Ų falls within the favorable range for both blood–brain barrier penetration (typically < 70 Ų) and oral absorption (typically < 140 Ų), whereas the LogP of 2.8 approaches the upper boundary of optimal lipophilicity (Lipinski recommends LogP ≤ 5), suggesting that even modest structural modifications that increase lipophilicity could push the compound beyond favorable drug-like space.

Physicochemical profiling Drug-likeness prediction ADME Lead optimization

Synthetic Accessibility Advantage: Suzuki–Miyaura Coupling at the 6-Position of Pyridin-3-ol Enables Regioselective Construction with Higher Predicted Yield than Competing 2- or 4-Aryl Isomers

The synthesis of 6-arylpyridin-3-ols via Suzuki–Miyaura cross-coupling benefits from the relative electronic activation at the pyridine 6-position, where the adjacent nitrogen exerts a meta-directing electron-withdrawing effect that facilitates oxidative addition of palladium catalysts to 6-halopyridine precursors . In systematic studies of chemoselective Suzuki–Miyaura couplings on halopyridines, 6-bromo-substituted pyridin-3-ols have demonstrated superior coupling efficiency compared to 2-bromo and 4-bromo isomers under standard Pd(PPh₃)₄/K₂CO₃ conditions, attributable to the lower electron density at C-6 resulting from the combined influence of both the ring nitrogen and the 3-hydroxyl group . This translates to higher isolated yields and reduced byproduct formation for 6-arylpyridin-3-ols relative to their 2-aryl and 4-aryl counterparts, which is directly relevant to procurement decisions where scalable, reproducible synthetic access is a criterion. The 4-chloro-3-methoxy substitution on the arylboronic acid coupling partner further contributes to favorable coupling kinetics: the chloro group at the para position does not sterically hinder the boronic acid, while the meta-methoxy group's electron-donating effect enhances the nucleophilicity of the transmetallating aryl species .

Synthetic chemistry Cross-coupling Building block procurement Medicinal chemistry

Antimicrobial Activity: Class-Level Evidence from Alkyl Pyridinol and Arylpyridine Derivatives Indicates Gram-Positive Antibacterial Potential, with the 4-Chloro-3-Methoxyphenyl Motif Associated with Enhanced Membrane Disruption

The broader chemical class of pyridin-3-ol derivatives has demonstrated antimicrobial activity, particularly against Gram-positive bacteria, through a membrane-disruptive mechanism of action . Canchola et al. (2024) reported that the alkyl pyridinol compound JC-01-074 exhibits bactericidal activity against Staphylococcus aureus at a MIC of 16 μg/mL, with evidence of membrane deformation and disruption in actively growing and biofilm-forming cells . This class-level finding is relevant to 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol because the chloro substituent on the aryl ring enhances lipophilicity (contributing to the computed XLogP3-AA of 2.8), a property associated with improved membrane penetration in structurally related antimicrobial arylpyridines . The combination of the electron-withdrawing chloro group (σₚ = +0.23) and the electron-donating meta-methoxy group (σₘ = +0.12) creates a dipole across the pendant phenyl ring that may facilitate specific interactions with bacterial membrane components. Importantly, direct head-to-head quantitative MIC data for 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol against specific bacterial strains has not been published in peer-reviewed primary literature as of early 2026. Claims of specific MIC values (e.g., S. aureus MIC = 5 μg/mL, E. coli MIC = 10 μg/mL, P. aeruginosa MIC = 8 μg/mL) appearing on vendor datasheets could not be verified against primary research publications and should be treated as unvalidated vendor-reported data requiring independent experimental confirmation prior to procurement decisions based on antimicrobial potency.

Antimicrobial Gram-positive bacteria Membrane disruption Drug discovery

Functional Group Vector Differentiation: The 4-Chloro-3-Methoxy Substitution Pattern on the Pendant Phenyl Ring Confers a Unique Pharmacophoric Signature Relative to Common In-Class Analogs Lacking Either the Chloro or Methoxy Group

The 4-chloro-3-methoxyphenyl motif represents a specific pharmacophoric arrangement wherein the para-chloro substituent serves as a lipophilic, electron-withdrawing group (Hammett σₚ = +0.23) while the meta-methoxy group contributes electron density via resonance (+M effect) and acts as a hydrogen bond acceptor. This arrangement creates a dipole vector across the aryl ring (calculated dipole moment direction from the electron-rich methoxy-bearing carbon toward the electron-deficient chloro-bearing carbon) that is distinct from common comparator substitution patterns such as 4-chloro-only, 3-methoxy-only, 4-methoxy-3-chloro (reverse substitution), or 3,4-dimethoxy (electron-rich only) . In the structurally related mGluR4 positive allosteric modulator development program, the 4-chloro-3-methoxyphenyl motif proved critical for maintaining potency: the compound VU0361737 (N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide, CAS 1161205-04-4) achieved EC₅₀ values of 240 nM (human) and 110 nM (rat) at mGluR4, with greater than 50-fold selectivity over other mGluR subtypes . When the 4-chloro-3-methoxy substitution pattern was altered (e.g., removal of chloro, relocation of methoxy, or replacement with 3,4-dichloro), mGluR4 PAM activity was substantially attenuated or abolished, demonstrating that this specific substitution geometry is a pharmacophoric determinant rather than a passive structural feature . Although VU0361737 is a carboxamide rather than a pyridin-3-ol, the shared 4-chloro-3-methoxyphenyl moiety provides cross-series evidence that this substitution pattern carries meaningful target-engagement consequences.

Pharmacophore modeling Structure–activity relationship Medicinal chemistry Lead optimization

Critical Transparency Caveat: Severe Primary Data Scarcity for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol Necessitates Independent Experimental Validation Prior to Procurement Decisions Based on Biological Performance

An exhaustive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major chemistry databases (conducted April 2026) identified no peer-reviewed primary research articles reporting quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or in vivo efficacy) for 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol . The compound has a PubChem CID (83128567) but no associated bioassay results in the PubChem BioAssay database . It is not listed in ChEMBL as of the current release . No patents were identified in which this specific compound is claimed as a biologically active entity; it appears exclusively in the context of generic Markush structures or as a synthetic intermediate . This data scarcity contrasts with closely related compounds such as N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide (VU0361737), which has extensive published pharmacological characterization . For scientific and procurement stakeholders, this means that any biological performance expectations must be treated as unvalidated hypotheses requiring de novo experimental confirmation. The compound's value proposition rests primarily on its structural uniqueness as a 6-arylpyridin-3-ol building block with a specific 4-chloro-3-methoxyphenyl substitution pattern, its well-defined synthetic accessibility via Suzuki–Miyaura coupling, and its distinct physicochemical property profile—not on demonstrated biological potency or selectivity.

Data integrity Procurement due diligence Assay validation Reproducibility

Purity and Quality Control Differentiation: Computed Exact Mass and Chromatographic Purity Considerations Enable Reliable Identity Confirmation via LCMS and NMR, Supporting Procurement Quality Assurance Protocols

The compound's monoisotopic mass of 235.0400063 Da and molecular formula C₁₂H₁₀ClNO₂ provide a clear mass spectrometric signature for identity confirmation . The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1 natural abundance) produces a distinctive [M+H]⁺ isotope cluster with an M+2 peak at approximately 32% relative abundance, enabling unambiguous detection even in complex mixtures via LCMS . For procurement quality assurance, this isotopic signature serves as a built-in authenticity marker that distinguishes the chloro-substituted target compound from non-halogenated analogs (e.g., 6-(3-methoxyphenyl)pyridin-3-ol, which would lack the M+2 isotope peak) . The InChI Key CSCKKUBUHLDNTN-UHFFFAOYSA-N provides a unique, structure-based identifier that resolves the compound from its positional isomers and analogs in database queries . Reputable vendors supplying this compound typically specify purity ≥95% (HPLC) with characterization by ¹H NMR and LCMS; procurement specifications should require these analytical data packages as minimum acceptance criteria.

Quality control Analytical chemistry LCMS NMR Procurement specification

Research and Industrial Application Scenarios for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol: Where the Compound's Structural and Physicochemical Profile Provides Differentiated Value


Medicinal Chemistry Building Block for Parallel Synthesis and Structure–Activity Relationship (SAR) Library Construction

The compound's three functional handles—the pyridine 3-hydroxyl group (alkylation, acylation, sulfonation), the aryl chloride (nucleophilic aromatic substitution, Buchwald–Hartwig amination, or further Suzuki coupling), and the methoxy group (demethylation to reveal a second phenol)—enable diverse, orthogonal derivatization strategies that support efficient SAR exploration . Unlike simpler pyridin-3-ol building blocks that lack the aryl chloride, 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol allows for late-stage diversification at the pendant phenyl ring after initial scaffold construction, a workflow advantage in hit-to-lead optimization campaigns where parallel modification of multiple vectors is required . The compound's computed XLogP3-AA of 2.8 and TPSA of 42.4 Ų place it within favorable drug-like property space , making it particularly suitable as a core scaffold for CNS-targeted library synthesis where balanced lipophilicity and polarity are critical parameters.

Antimicrobial Screening Programs Targeting Gram-Positive Pathogens with Unmet Resistance Needs

Class-level evidence from alkyl pyridinol compounds demonstrates that pyridin-3-ol derivatives can exert bactericidal activity against Staphylococcus aureus, including biofilm-forming populations, through a membrane-disruptive mechanism that may be less susceptible to conventional resistance development than target-specific antibiotics . The 4-chloro-3-methoxyphenyl substitution pattern of the target compound provides enhanced lipophilicity relative to unsubstituted phenyl analogs, a property empirically associated with improved Gram-positive membrane penetration in related arylpyridine series . However, this application scenario carries the critical caveat that no primary peer-reviewed MIC data exists for this specific compound . Researchers should plan for complete de novo antimicrobial susceptibility testing (MIC determination per CLSI guidelines against panels including MRSA, VRE, and drug-resistant Streptococcus pneumoniae) as the initial experimental step, with the understanding that the compound is an unvalidated screening candidate rather than a characterized antimicrobial lead.

Chemical Biology Tool for Profiling Kinase or GPCR Targets Where 4-Chloro-3-Methoxyphenyl Motifs Have Demonstrated Pharmacophoric Relevance

Cross-series evidence from the mGluR4 PAM program demonstrates that the 4-chloro-3-methoxyphenyl moiety can serve as a selectivity-conferring pharmacophoric element, with VU0361737 achieving >50-fold selectivity over off-target mGluR subtypes . The target compound, with its pyridin-3-ol core, offers a distinct hydrogen-bonding profile (HBD = 1, HBA = 3) compared to the carboxamide of VU0361737, potentially redirecting target engagement toward different receptor or enzyme families . This scaffold-hopping rationale supports procurement of 6-(4-chloro-3-methoxyphenyl)pyridin-3-ol for broad-panel kinase profiling, GPCR screening, or phenotypic assay deployment, where the conserved pharmacophoric motif may confer target family bias while the altered core scaffold generates novel selectivity fingerprints. Procurement should be accompanied by plans for panel screening (e.g., Eurofins or DiscoverX kinase panels at 1–10 μM single-point concentration) as a first-pass triage strategy.

Synthetic Methodology Development and Cross-Coupling Reaction Optimization Studies

The compound's 6-arylpyridin-3-ol architecture provides an ideal model substrate for developing and benchmarking new cross-coupling methodologies, particularly those targeting heteroaryl chlorides or exploring chemoselectivity in polyfunctionalized pyridine systems . The presence of both an aryl chloride (capable of participating in further cross-coupling under appropriate conditions) and a free hydroxyl group (which can interfere with coupling reactions if unprotected) creates a chemoselectivity challenge that is representative of real-world medicinal chemistry synthesis problems. The compound can also serve as a precursor for synthesizing 6-arylpyridine-tethered sulfonamides, a compound class with demonstrated carbonic anhydrase IX inhibitory activity and antitumor potential in colorectal cancer models , by functionalization of the 3-hydroxyl group with a sulfonamide-bearing linker.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4-Chloro-3-methoxyphenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.